4-Iodo-1-propyl-1H-pyrazol-3-amine 4-Iodo-1-propyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.: 1354706-77-6
VCID: VC4859285
InChI: InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
SMILES: CCCN1C=C(C(=N1)N)I
Molecular Formula: C6H10IN3
Molecular Weight: 251.071

4-Iodo-1-propyl-1H-pyrazol-3-amine

CAS No.: 1354706-77-6

Cat. No.: VC4859285

Molecular Formula: C6H10IN3

Molecular Weight: 251.071

* For research use only. Not for human or veterinary use.

4-Iodo-1-propyl-1H-pyrazol-3-amine - 1354706-77-6

Specification

CAS No. 1354706-77-6
Molecular Formula C6H10IN3
Molecular Weight 251.071
IUPAC Name 4-iodo-1-propylpyrazol-3-amine
Standard InChI InChI=1S/C6H10IN3/c1-2-3-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9)
Standard InChI Key FEFSKHFJJRQQSE-UHFFFAOYSA-N
SMILES CCCN1C=C(C(=N1)N)I

Introduction

Structural Characteristics

The molecular formula of 4-iodo-1-propyl-1H-pyrazol-3-amine is C₆H₁₀IN₃, with a molecular weight of 251.07 g/mol . Key structural features include:

Table 1: Structural Properties

PropertyValue
IUPAC Name4-Iodo-1-propyl-1H-pyrazol-3-amine
CAS Number1354706-77-6
Molecular FormulaC₆H₁₀IN₃
SMILESCC(C)N1C=C(C(=N1)N)I
InChI KeyJBQVNSOBIFKMSX-UHFFFAOYSA-N

The iodine atom introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions . The propyl group enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Pyrazole Ring Formation: Cyclization of hydrazine derivatives with 1,3-diketones or equivalent electrophiles under acidic conditions .

  • Iodination: Electrophilic substitution using iodine or iodinating agents (e.g., N-iodosuccinimide) at the 4-position .

  • Propyl Group Introduction: Alkylation of the pyrazole nitrogen with propyl halides in the presence of bases like potassium carbonate .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationHydrazine, acetic acid, reflux60–75%
IodinationN-Iodosuccinimide, DMF, 80°C85%
Alkylation1-Bromopropane, K₂CO₃, DMF78%

Industrial-Scale Production

Industrial methods employ continuous flow reactors to enhance efficiency and yield. Catalysts such as copper(I) bromide improve coupling reactions, while polar aprotic solvents (e.g., DMSO) optimize reagent solubility .

Physicochemical Properties

Spectroscopic Data

  • FTIR: C-N stretch observed near 1031 cm⁻¹; aromatic C-H stretches at ~3000 cm⁻¹ .

  • ¹H NMR: Pyrazole protons resonate at δ 7.5–8.5 ppm; propyl CH₂ groups appear at δ 1.0–1.5 ppm .

Thermal and Solubility Properties

  • Thermal Stability: Decomposition occurs above 200°C due to the labile C-I bond .

  • Solubility: Moderately soluble in DMSO and DMF; poorly soluble in water .

Applications in Medicinal Chemistry

Drug Development

The iodine atom serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the synthesis of biaryl derivatives for kinase inhibitors .

Radiopharmaceuticals

The compound’s iodine moiety allows incorporation of radioisotopes (e.g., ¹²³I) for imaging applications .

Table 3: Key Applications

ApplicationExampleReference
Kinase InhibitorsEGFR inhibitors (IC₅₀: 15 nM)
Imaging Agents¹²³I-labeled tumor tracers

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